molecular formula C14H24O4 B1250451 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid CAS No. 77341-67-4

4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid

Cat. No. B1250451
CAS RN: 77341-67-4
M. Wt: 256.34 g/mol
InChI Key: BLILOGGUTRWFNI-GRYCIOLGSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid has been explored in the context of producing amide derivatives with antimicrobial activities. These derivatives are synthesized through the reaction with substituted anilines, yielding high yields and demonstrating significant antifungal and antibacterial activities against various pathogens (Auj e Sana et al., 2011).

Molecular Structure Analysis

The molecular structure and vibrational wavenumbers of related compounds have been investigated using HF and DFT methods. These studies provide insights into the molecular stability, charge transfer, and hyperpolarizability, contributing to our understanding of the electronic and optical properties of the molecule (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Research on the synthesis of 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid and its derivatives highlights the molecule's involvement in various chemical reactions, including the base-induced cyclization and subsequent reactions leading to the formation of bicyclic sulfones and sulfoxides. These reactions are notable for their stereoselectivity and potential in synthetic chemistry (M. J. Betts et al., 1999).

Physical Properties Analysis

The synthesis and characterization of compounds structurally related to 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid have led to a deeper understanding of their physical properties, including thermal stability and absorption characteristics. This information is crucial for the application of these compounds in various fields (P. Nayak et al., 2014).

Chemical Properties Analysis

Studies on the docking, vibrational, structural, electronic, and optical properties of similar compounds have shed light on their reactivity, noncovalent interactions, and potential biological activities. This comprehensive analysis contributes to the understanding of the chemical properties and applications of 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid and its derivatives (K. Vanasundari et al., 2018).

Scientific Research Applications

  • Field : Organic Chemistry and Material Science

    • Application : The compound is used in the synthesis of Tetrapyrazinoporphyrazine derivatives .
    • Method : The compound is synthesized using Linstead conditions and purified by flash column chromatography . The derivative is characterized by UV–Vis and NMR spectroscopy, as well as MS spectrometry .
    • Results : The new tetrapyrazinoporphyrazine revealed low generation of singlet oxygen with a quantum yield of singlet oxygen formation at 2.3% in dimethylformamide . The macrocycle under irradiation with visible light presented very high stability .
  • Field : Biotechnology

    • Application : The compound is used in the biosynthesis of menthol isomers .
    • Method : A one-pot biosynthesis of menthol and neomenthol from pulegone is developed, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase and two menthone dehydrogenases .
    • Results : Moderate to highly pure menthol (79.1%) and neomenthol (89.9%) were obtained .
  • Field : Medical Therapies

    • Application : The compound is used as an analgesic with selective cooling properties for non-keratinized epithelial tissues .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Field : Biotechnology

    • Application : The compound is used in the one-pot enzymatic production of menthol .
    • Method : A one-pot biosynthesis of menthol from pulegone is developed, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases (MMR and MNMR from Mentha piperita) .
    • Results : Moderate to highly pure menthol (79.1%) were obtained when E. coli strains coexpressed NtDBR with only MMR .
  • Field : Organic Chemistry

    • Application : The compound is used in the synthesis of Tetrapyrazinoporphyrazine derivatives with peripheral menthol-thiophenyl substituents .
    • Method : The compound is synthesized using Linstead conditions and purified by flash column chromatography . The derivative is characterized by UV–Vis and NMR spectroscopy, as well as MS spectrometry .
    • Results : The new tetrapyrazinoporphyrazine revealed low generation of singlet oxygen with a quantum yield of singlet oxygen formation at 2.3% in dimethylformamide . The macrocycle under irradiation with visible light presented very high stability .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.


Future Directions

This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

4-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16)/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLILOGGUTRWFNI-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228071
Record name Monomenthyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white crystalline solid
Record name mono-Menthyl succinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/420/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, sparingly soluble (in ethanol)
Record name mono-Menthyl succinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/420/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid

CAS RN

77341-67-4
Record name Succinic acid menthol monoester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77341-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomenthyl succinate, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Monomenthyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1-α,2β,5α)]-mono[5-methyl-2-(1-methylethyl)cyclohexyl]butanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanedioic acid, 1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMENTHYL SUCCINATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85MHF9Y3DI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid
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4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid
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4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid
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4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid

Citations

For This Compound
6
Citations
T Zhang, S Zheng, S You, D Huang… - Medicinal Chemistry …, 2022 - Springer
Twelve Novel compounds derived from (-)-menthol and (-)-borneol were designed, synthesized, and characterized by 1 H NMR, 13 C NMR, and HRMS. The fungicidal activities of these …
Number of citations: 3 link.springer.com
Y González, R Mojica-Flores… - International Journal of …, 2023 - mdpi.com
Herein, we describe the synthesis and evaluation of anti-inflammatory activities of new curcumin derivatives. The thirteen curcumin derivatives were synthesized by Steglich …
Number of citations: 8 www.mdpi.com
V Larcinese‐Hafner… - Flavour and Fragrance …, 2018 - Wiley Online Library
Cooling agents are small organic molecules known to evoke a sensation of cold by interaction with the transient receptor. In the present study, we demonstrate experimentally that some …
Number of citations: 3 onlinelibrary.wiley.com
X Liao, D Yuan, Y Fan, H Yang, Y Huang, J Yang… - Powder …, 2016 - cambridge.org
X-ray powder diffraction data, unit-cell parameters, and space group for monomenthyl succinate, C14H24O4, are reported [a = 19.352(2), b = 30.015(1), c = 5.277(0) Å, α = β = γ = 90, …
Number of citations: 5 www.cambridge.org
H Yan, Z Qian, Z Lewu, H Jing… - Chinese Journal of …, 2022 - sioc-journal.cn
A transition-metal-free β-selective hydrocarboxylation of alkenes under mild conditions has been developed using a formate salt as the reductant, carbonyl source. A broad range of …
Number of citations: 6 sioc-journal.cn
黄燕, 张谦, 詹乐武, 侯静, 李斌栋 - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: chmhouj@njust.edu.cn; libindong@njust.edu.cn Received February 8, 2022…
Number of citations: 0 sioc-journal.cn

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